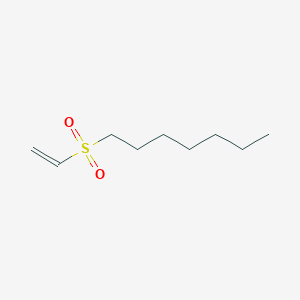
1-(Ethenylsulfonyl)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethenylsulfonyl)heptane is an organic compound with the molecular formula C9H18O2S It features a sulfone group attached to a heptane chain with an ethenyl group
Preparation Methods
The synthesis of 1-(Ethenylsulfonyl)heptane typically involves the reaction of heptane derivatives with sulfonyl chloride in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents like dichloromethane or toluene.
Catalysts: Bases such as triethylamine or pyridine to facilitate the reaction.
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(Ethenylsulfonyl)heptane undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfone group to sulfides using reducing agents such as lithium aluminum hydride.
Substitution: The ethenyl group can participate in substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major products formed from these reactions include sulfoxides, sulfides, and substituted derivatives.
Scientific Research Applications
1-(Ethenylsulfonyl)heptane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfone group.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Ethenylsulfonyl)heptane exerts its effects involves the reactivity of the sulfone group. This group can interact with various molecular targets, leading to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. The pathways involved often include:
Nucleophilic attack: The sulfone group is susceptible to nucleophilic attack, leading to the formation of stable adducts.
Oxidation-reduction: The compound can undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
1-(Ethenylsulfonyl)heptane can be compared with other sulfone-containing compounds such as:
1-Heptanesulfonic acid: Similar in structure but lacks the ethenyl group, making it less reactive in certain chemical reactions.
1-Octanesulfonic acid: Contains an additional carbon in the alkyl chain, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its ethenyl group, which provides additional reactivity and versatility in chemical synthesis and applications.
Properties
CAS No. |
30719-65-4 |
|---|---|
Molecular Formula |
C9H18O2S |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
1-ethenylsulfonylheptane |
InChI |
InChI=1S/C9H18O2S/c1-3-5-6-7-8-9-12(10,11)4-2/h4H,2-3,5-9H2,1H3 |
InChI Key |
LEIVCIGFLTUSBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCS(=O)(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















